N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c25-19(20-21-16-10-4-5-12-17(16)26-20)22-18-14-9-6-11-15(14)23-24(18)13-7-2-1-3-8-13/h1-5,7-8,10,12H,6,9,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRRDXKFTNNIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a diketone with hydrazine under acidic or basic conditions.
Cyclopentane ring formation: The pyrazole intermediate is then subjected to cyclization reactions to form the tetrahydrocyclopenta[c]pyrazole structure.
Benzo[d]thiazole incorporation: The final step involves the coupling of the cyclopenta[c]pyrazole intermediate with a benzo[d]thiazole derivative, typically using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound’s structural analogs differ primarily in substituents on the pyrazole ring, the benzo[d]thiazole core, or the linker region. Key examples include:
(i) Benzo[d]thiazole-2-carboxamide Derivatives ()
Compounds such as N-cycloheptyl-6-(3-(cycloheptylamino)propoxy)benzo[d]thiazole-2-carboxamide (3e) and N-cyclopropyl-6-(3-(cyclopropylamino)propoxy)benzo[d]thiazole-2-carboxamide (3g) share the benzo[d]thiazole carboxamide core but feature alkyl/cycloalkyl amino substituents instead of the tetrahydrocyclopenta[c]pyrazole group. These modifications result in lower molecular weights (e.g., 3g: ~370 g/mol) compared to the target compound (~380–400 g/mol, estimated). The bulky cycloalkyl groups in 3e and 3g may hinder membrane permeability, whereas the phenyl group in the target compound could enhance bioavailability through improved lipophilicity .
(ii) Tetrahydrocyclopenta[c]pyrazole-Containing Compounds (–5, 7–8)
- BPN-3783 (): This γ-secretase modulator contains a 2-ethyl-substituted tetrahydrocyclopenta[c]pyrazole linked to a thiazole-2-amine.
- Compound 38 () : Features a 2-methyl-substituted tetrahydrocyclopenta[c]pyrazole and a pyrimidoindole moiety. Its higher molecular weight (444.21 g/mol) and methoxy groups suggest distinct solubility and CNS penetration profiles compared to the target compound .
- 2-(2,4-dichlorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide (): The dichlorophenoxy group increases electronegativity and molecular weight (340.2 g/mol), likely enhancing halogen bonding but reducing metabolic stability .
(iii) Heterocycle-Fused Derivatives ()
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide incorporates a tetrahydrobenzo[b]thiophene fused to benzo[d]thiazole, resulting in a larger, more lipophilic structure (422.6 g/mol). This may improve binding to hydrophobic enzyme pockets but limit aqueous solubility .
Molecular Properties and Drug-Likeness
Biological Activity
N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C₁₄H₁₅N₃O
- Molecular Weight: 241.29 g/mol
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance, pyrazole derivatives are known for their efficacy against various bacterial strains. A study highlighted that compounds with similar structures demonstrated inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent activity .
Anti-inflammatory and Antioxidant Activity
The compound's potential as an anti-inflammatory agent has been explored through its ability to inhibit pro-inflammatory enzymes such as lipoxygenase. Related benzothiazole derivatives have shown IC50 values in the sub-micromolar range against these enzymes, indicating a promising anti-inflammatory profile . Additionally, antioxidant properties have been noted in some synthesized compounds within this chemical class.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:
- Enzyme Inhibition: Similar compounds have been documented to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have implications in cancer therapy .
- Signal Transduction Pathways: The compound may also influence various signaling pathways involved in inflammation and cell proliferation.
Case Studies
-
Study on Antimicrobial Efficacy:
A recent study assessed the antimicrobial properties of novel pyrazole derivatives against clinical isolates of E. coli. The results demonstrated significant bactericidal activity with MIC values comparable to standard antibiotics . -
Evaluation of Anti-inflammatory Effects:
In a controlled laboratory setting, a series of benzothiazole derivatives were tested for their anti-inflammatory properties. The findings revealed substantial inhibition of lipoxygenase activity at low concentrations, suggesting potential therapeutic applications for inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. Table: Optimization Results
| Method | Yield Improvement | Time Reduction | Reference |
|---|---|---|---|
| Microwave (120°C) | +20% | 90% | |
| Pd/C (5 mol%) | +12% | - |
Advanced: What in vitro assays are suitable for evaluating its bioactivity?
Answer:
- Antibacterial Activity: Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a control .
- Anti-inflammatory Screening: COX-2 inhibition assay (ELISA) at 10-100 μM concentrations .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
Advanced: How can computational modeling complement experimental studies of this compound?
Answer:
- Molecular Docking (AutoDock Vina): Predict binding affinity to target proteins (e.g., COX-2, DNA gyrase) using crystal structures from the PDB .
- MD Simulations (GROMACS): Analyze stability of ligand-protein complexes over 100 ns to identify key interactions (e.g., hydrogen bonds with Thr206 in COX-2) .
- QSAR Models: Corrogate substituent effects on bioactivity using Hammett constants and logP values .
Advanced: What analytical challenges arise in characterizing its polymorphs or solvates?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
